molecular formula C11H9ClN4 B581251 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 107842-57-9

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B581251
CAS No.: 107842-57-9
M. Wt: 232.671
InChI Key: TWLRGDZGFAVMSQ-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C10H8ClN5. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an appropriate β-diketone or β-ketoester. For instance, 3-chlorophenylhydrazine can react with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, the nitration of the pyrazole ring followed by reduction can yield the desired amino group.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, where a suitable leaving group (e.g., halide) is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or other derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction reactions.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting metabolic pathways.

    Modulating Receptors: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: Similar in structure but lacks the methyl group at the 3-position.

    5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide: Similar but with a carboxamide group instead of a carbonitrile group.

Uniqueness

5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRGDZGFAVMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674592
Record name 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107842-57-9
Record name 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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